4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
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Overview
Description
4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride is a compound of significant interest in the field of medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .
Mode of Action
The compound acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the TAAR1 receptor and activates it, leading to a series of intracellular events .
Biochemical Pathways
The activation of TAAR1 by the compound can influence several biochemical pathways. One of the key pathways affected is the dopaminergic pathway . The activation of TAAR1 can modulate the activity of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, memory, and other functions .
Pharmacokinetics
The compound’s efficacy in vivo suggests that it has suitable adme properties for its intended use .
Result of Action
The activation of TAAR1 by the compound leads to a reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats . This suggests that the compound could potentially be used for the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Introduction of the Aminoethyl Group:
Formation of the Isoquinolinone Moiety: The isoquinolinone structure is typically formed through cyclization reactions involving ortho-substituted benzylamines and carbonyl compounds.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine and isoquinolinone moieties, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or isoquinolinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine or isoquinolinone rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A simpler analog used in various synthetic applications.
2-(1-Aminoethyl)pyridine: Another analog with similar structural features but different biological activity.
Uniqueness
4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride is unique due to its specific interaction with TAAR1, which is not commonly observed with other similar compounds. This specificity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(2-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c18-9-8-12-5-3-4-10-20(12)17(22)15-11-19-16(21)14-7-2-1-6-13(14)15;/h1-2,6-7,12,15H,3-5,8-11,18H2,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPSOMKHSGKZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)C(=O)C2CNC(=O)C3=CC=CC=C23.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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